molecular formula C5H14ClN B3056234 N-methylbutylamine hydrochloride CAS No. 6973-82-6

N-methylbutylamine hydrochloride

Cat. No.: B3056234
CAS No.: 6973-82-6
M. Wt: 123.62 g/mol
InChI Key: AOZISORLJJDLBQ-UHFFFAOYSA-N
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Description

N-methylbutylamine hydrochloride is an organic compound classified as a secondary amine. It is a derivative of butylamine, where one hydrogen atom on the nitrogen is replaced by a methyl group. The hydrochloride salt form enhances its stability and solubility in water. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylbutylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of n-butylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows:

  • Methylation of n-butylamine

      Reactants: n-butylamine, formaldehyde, hydrogen chloride.

      Conditions: The reaction is typically carried out in an aqueous medium at room temperature.

      Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NHCH}_3 \cdot \text{HCl} ]

  • Industrial Production Methods

      Large-scale synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-methylbutylamine hydrochloride undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Alkyl halides, acyl chlorides.

      Conditions: Typically carried out in the presence of a base such as sodium hydroxide.

      Products: N-alkyl-N-methylbutylamines or N-acyl-N-methylbutylamines.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Reactions are usually performed under acidic or basic conditions.

      Products: Oxidized derivatives such as N-methylbutylamine oxides.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride.

      Conditions: Reactions are typically carried out in anhydrous solvents.

      Products: Reduced forms of N-methylbutylamine derivatives.

Scientific Research Applications

N-methylbutylamine hydrochloride has several applications in scientific research:

  • Chemistry

      Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.

      Catalyst: Acts as a catalyst in certain organic reactions.

  • Biology

      Biochemical studies: Utilized in studies involving amine metabolism and enzyme interactions.

  • Medicine

      Pharmaceuticals: Investigated for potential therapeutic applications due to its amine functionality.

  • Industry

      Chemical manufacturing: Employed in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylbutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

N-methylbutylamine hydrochloride can be compared with other similar compounds such as:

  • N-methylpropylamine hydrochloride

      Structure: Similar but with a shorter alkyl chain.

      Reactivity: Slightly different due to the chain length.

  • N-ethylbutylamine hydrochloride

      Structure: Ethyl group instead of a methyl group.

      Reactivity: Different steric and electronic effects.

  • N-methylisobutylamine hydrochloride

      Structure: Branched alkyl chain.

      Reactivity: Different due to branching.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in chemical synthesis, research, and industrial processes

Properties

IUPAC Name

N-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-3-4-5-6-2;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZISORLJJDLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989895
Record name N-Methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-82-6
Record name NSC41360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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